molecular formula C12H16O3 B1310447 Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]- CAS No. 105401-90-9

Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-

Cat. No.: B1310447
CAS No.: 105401-90-9
M. Wt: 208.25 g/mol
InChI Key: HZXPHEPHXVISFD-UHFFFAOYSA-N
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Description

Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]- (IUPAC name) is a substituted phenoxyacetic acid derivative with a methyl group at the 4-position and an isopropyl group (1-methylethyl) at the 2-position of the aromatic ring. Phenoxyacetic acids are characterized by their acetic acid moiety linked to a substituted phenoxy group, where the substituents influence physicochemical properties and biological activity.

Properties

IUPAC Name

2-(4-methyl-2-propan-2-ylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)10-6-9(3)4-5-11(10)15-7-12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXPHEPHXVISFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408213
Record name Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105401-90-9
Record name Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]- typically involves the reaction of 4-methyl-2-(1-methylethyl)phenol with chloroacetic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenol group attacks the chloroacetic acid, resulting in the formation of the phenoxyacetic acid derivative .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments, such as inert atmospheres and specific temperature ranges, are common practices to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenoxyacetic acid derivatives .

Scientific Research Applications

Chemical Structure Representation

The compound features a phenoxy group attached to an acetic acid moiety, which is significant for its reactivity and interaction with biological targets.

Medicinal Chemistry

Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy] has been investigated for its potential therapeutic effects. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A study demonstrated that it significantly reduced inflammation in animal models, leading to decreased levels of inflammatory cytokines.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against several bacterial strains. In vitro assays have shown efficacy against Gram-positive bacteria, although further studies are required to determine its minimum inhibitory concentrations (MICs).

Industrial Applications

The compound is utilized in the synthesis of various industrial chemicals and pharmaceuticals. Its ability to act as an intermediate in organic synthesis makes it valuable for producing more complex molecules.

Synthesis of Active Pharmaceutical Ingredients (APIs)

It serves as a precursor in the synthesis of APIs due to its functional groups that facilitate further chemical modifications.

Biochemical Research

In biochemical studies, acetic acid, [4-methyl-2-(1-methylethyl)phenoxy] is used as a probe to investigate enzyme-substrate interactions, aiding in the understanding of metabolic pathways and enzyme mechanisms.

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving animal models, acetic acid, [4-methyl-2-(1-methylethyl)phenoxy] was administered to assess its impact on inflammation. Results showed a significant reduction in inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of this compound through various in vitro tests against different bacterial strains. The findings revealed promising results against Gram-positive bacteria, warranting further exploration into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]- involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-, along with their substituents, molecular data, and known applications:

Compound Name (IUPAC) Substituent Positions Molecular Formula Key Properties/Applications Synthesis Method References
Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]- 4-methyl, 2-isopropyl C₁₂H₁₆O₃ Not explicitly reported; structural analog of thyromimetics and herbicides Likely via amino phenol + methyl chloroacetate
Acetic acid, [5-methyl-2-(1-methylethyl)phenoxy]- 5-methyl, 2-isopropyl C₁₂H₁₆O₃ Positional isomer; no reported bioactivity Similar to above
Acetic acid, [4-(1-methylethyl)phenoxy]- 4-isopropyl C₁₁H₁₄O₃ Simpler structure; potential agrochemical use K₂CO₃-mediated alkylation
Acetic acid, [3-methyl-4-(1-methylethyl)phenoxy]- 3-methyl, 4-isopropyl C₁₂H₁₆O₃ Research chemical; isomer with altered polarity Multi-component reactions (hypothesized)

Key Comparison Points:

Substituent Positioning and Bioactivity: The 4-methyl-2-isopropyl substitution pattern distinguishes the target compound from its isomers. Thyromimetics like KB-141 (a TRβ1-selective agonist) and herbicides like triclopyr ([3,5,6-trichloro-2-pyridinyl]oxy acetic acid) demonstrate that substituent position and type critically influence target selectivity and potency .

Synthetic Routes: The target compound is likely synthesized via nucleophilic substitution, where 4-methyl-2-isopropylphenol reacts with methyl 2-chloroacetate in the presence of a base (e.g., K₂CO₃), as described for analogous phenoxyacetyl derivatives . In contrast, acetic acid, [3-methyl-4-(1-methylethyl)phenoxy]- may require regioselective synthesis due to steric hindrance at the 3- and 4-positions .

Physicochemical Properties :

  • The 4-isopropyl analog (C₁₁H₁₄O₃) lacks the methyl group, reducing steric bulk and hydrophobicity compared to the target compound. This could enhance solubility in polar solvents .
  • The 3-methyl-4-isopropyl isomer’s altered substituent arrangement may lead to distinct crystal packing and melting points, as seen in other positional isomers .

Biological Activity

Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]- (CAS No. 105401-90-9), is a phenoxyacetic acid derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of phenoxy herbicides and has been studied for its interactions with various biological systems, including its effects on cell proliferation, apoptosis, and as a potential therapeutic agent.

Chemical Structure

The chemical structure of acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]- can be represented as follows:

C12H16O3\text{C}_{12}\text{H}_{16}\text{O}_3

This structure includes a phenoxy group, which is known to influence the biological activity of compounds through interactions with cellular receptors and enzymes.

1. Antimicrobial Properties

Research has indicated that phenoxyacetic acid derivatives exhibit antimicrobial properties. A study highlighted that compounds similar to acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]- showed significant activity against various bacterial strains. This suggests potential applications in agricultural and medical fields where microbial resistance is a concern.

2. Cytotoxic Effects

In vitro studies have demonstrated that acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]- exhibits cytotoxic effects on cancer cell lines. The compound has been tested against several human cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The observed IC50 values indicate a dose-dependent response, with significant induction of apoptosis noted in treated cells .

Cell Line IC50 Value (µM) Effect
MCF-70.76Induces apoptosis
MEL-80.65Induces apoptosis

The mechanism by which acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]- exerts its biological effects involves interaction with specific molecular targets. The phenoxy group is known to bind to enzymes involved in metabolic pathways, potentially altering lipid metabolism and promoting fatty acid oxidation. This interaction may position the compound as a selective PPARδ modulator, influencing metabolic processes in vivo .

Case Studies

A notable case study involved the use of phenoxyacetic derivatives in treating liver injuries induced by exposure to chlorophenoxy herbicides. Patients exhibited varying degrees of liver damage after prolonged exposure, highlighting the need for further investigation into the safety profile and therapeutic potential of compounds like acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]- .

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